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Compound of Interest

Compound Name: A 1120

Cat. No.: B1666370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of A1120's performance against other alternatives

in preclinical genetic models relevant to Retinol-Binding Protein 4 (RBP4) pathophysiology. The

content herein summarizes key experimental data, details methodologies for pivotal

experiments, and visualizes complex biological pathways and workflows to offer a

comprehensive overview for research and development professionals.

Introduction
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the

bloodstream. It delivers retinol from the liver to peripheral tissues by forming a complex with

transthyretin (TTR), which prevents its filtration by the kidneys. Dysregulation of RBP4 levels

has been implicated in various pathologies, including insulin resistance and retinal diseases

such as Stargardt disease and atrophic age-related macular degeneration (AMD). The

accumulation of toxic bisretinoid lipofuscin in the retina, a hallmark of these diseases, is linked

to the RBP4-mediated supply of retinol to the visual cycle.

A1120 is a novel, non-retinoid small molecule antagonist of RBP4. It acts by binding to RBP4,

which induces a conformational change that disrupts the RBP4-TTR interaction.[1][2][3] This

disruption prevents retinol binding and promotes the renal clearance of RBP4, thereby lowering

circulating RBP4 and retinol levels.[1][4] This guide evaluates the efficacy of A1120 in pertinent

genetic mouse models and compares its activity with fenretinide, a first-generation, retinoid-

based RBP4 antagonist.
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Mechanism of Action: A1120
A1120 is a high-affinity ligand for RBP4 (Ki = 8.3 nM).[2][3] Its binding to the retinol-binding

pocket of RBP4 sterically hinders the interaction with TTR.[1][2] The unbound, smaller RBP4

protein is then rapidly cleared from circulation via the kidneys. This leads to a systemic

reduction in both RBP4 and the retinol it transports, thereby reducing the flux of retinol into

tissues like the retinal pigment epithelium (RPE).
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Fig 1. A1120 Mechanism of Action.

Comparative Efficacy Data
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A1120 has demonstrated superior in vitro potency and a more desirable safety profile

compared to the retinoid analogue fenretinide. In vivo studies have established its efficacy in

reducing RBP4 levels and mitigating disease phenotypes in models of retinal degeneration.

Table 1: In Vitro Comparison of RBP4 Antagonists
Parameter A1120 Fenretinide Key Finding

Chemical Class Non-retinoid Retinoid

A1120 avoids

potential off-target

effects of retinoids.[1]

[5]

RBP4 Binding (IC₅₀) 14.8 nM 56 nM

A1120 shows ~3.8-

fold higher binding

potency.[5]

RBP4-TTR Interaction

(IC₅₀)
155 nM 4,500 nM

A1120 is ~29-fold

more potent in

disrupting the RBP4-

TTR complex.[5]

RARα Agonist Activity No Yes

A1120 has a more

favorable safety

profile, lacking RARα

agonism which is

linked to adverse

effects.[5][6]

Table 2: In Vivo Efficacy of A1120 in Genetic Mouse
Models
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Model
A1120 Dose &
Duration

% Serum RBP4
Reduction

Key Outcomes &
Observations

Abca4-/- (Model for

Stargardt Disease)

30 mg/kg/day (in

chow) for 42 days
75%

Positive: Significantly

reduced accumulation

of cytotoxic lipofuscin

bisretinoids (A2E).[5]

[6] Correlated with

reduced visual cycle

retinoids.[5] Neutral:

No significant

changes in dark

adaptation kinetics.[6]

RBP4-Tg (RBP4

Overexpression)

0.03% in chow (dose

resulting in 70%

reduction)

70%

Positive: Prevented

structural retinal

degeneration.[4]

Negative: Did not

prevent retinal

dysfunction. Caused

severe reduction in

retinal retinyl ester

stores, impaired

optokinetic tracking,

and loss of cone

photoreceptors.[4]

High-Fat Diet

(B6D2F1 mice)

(Model for Insulin

Resistance)

Single 30 mg/kg oral

dose

~60-70% (peak at

12h)

Negative: Unlike

fenretinide, A1120 did

not improve insulin

sensitivity or glucose

tolerance, despite

effectively lowering

RBP4 levels.[2][7]

Rbp4-/- (RBP4

Knockout)

N/A (Used as control) 100% Observation: These

mice are

indistinguishable from

wild-type regarding
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insulin sensitivity,

suggesting that

lowering RBP4 may

not be a viable

strategy for diabetes.

[2][3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are protocols for key experiments cited in the evaluation of A1120.

Protocol 1: A1120 Efficacy in Abca4-/- Mouse Model
This protocol outlines the long-term administration of A1120 to a genetic mouse model of

Stargardt disease to assess its impact on the accumulation of retinal bisretinoids.

Animal Model: Male and female Abca4-/- mice, aged 6-8 weeks.

Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

Acclimatization: Animals are acclimated for one week prior to the study initiation.

Grouping:

Group 1: Vehicle control (Abca4-/- mice fed standard chow).

Group 2: A1120 treatment (Abca4-/- mice fed chow formulated with A1120 to deliver a

daily dose of 30 mg/kg).

Group 3: Wild-type control (Wild-type mice fed standard chow).

Treatment Period: 42 days (6 weeks).

Sample Collection:

Blood samples are collected via retro-orbital bleeding at baseline (Day 0), Day 21, and

Day 42.
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Serum is isolated by centrifugation and stored at -80°C for RBP4 analysis.

Endpoint Analysis (Day 42):

Animals are euthanized by CO₂ asphyxiation.

Eyes are enucleated. One eye is used for retinoid analysis, and the other can be used for

histology.

Eyecups are prepared, flash-frozen in liquid nitrogen, and stored at -80°C.

Quantification:

Serum RBP4: Measured by a specific mouse RBP4 ELISA kit according to the

manufacturer's instructions.[5]

Lipofuscin Bisretinoids (A2E): Extracted from eyecups using organic solvents (e.g.,

chloroform/methanol) and quantified via HPLC with UV-Vis detection.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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